![molecular formula C32H36N6O5 B1679131 1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)- CAS No. 204067-01-6](/img/structure/B1679131.png)
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)-
Overview
Description
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)- is a complex organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a 1H-indole-3-propanamide core, a methoxy-pyridinyl group, a cyclohexylmethyl group, and a nitrophenylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Antagonist of GRP and NMB Receptors
PD 176252 is a non-peptide antagonist of the gastrin-releasing peptide receptor (GRP-R, BB2) and neuromedin B receptor (NMB-R, BB1). The Ki values are 0.17 and 1.0 nM for BB1 and BB2 respectively .
Inhibition of Cancer Cell Proliferation
PD 176252 has been shown to inhibit the proliferation of rat C6 glioma cells with an IC50 of 2 μM. It also inhibits the proliferation of NCI-H1299 xenografts in nude mice with an IC50 of 5 μM .
Anti-proliferation Activity Against Various Cancers
PD 176252 exhibits anti-proliferation activity against most cancers. In a study, 31 novel PD 176252 analogues were designed, synthesized, and evaluated for anti-proliferation activity against human prostate cancer (PC3), mouse pancreatic cancer (Pan02), human gastric cancer (HGC-27), and hepatocellular carcinoma (HepG2) cell lines .
Potential Anticancer Target
Many studies report that the GRP/gastrin-releasing peptide receptor (GRPR) is a potential anticancer target. PD 176252 is a typical small-molecule GRPR antagonist .
Discovery of Novel GRP Receptor Antagonist
Structure-activity relationship studies on PD 176252 derivatives have led to the discovery of a novel GRP receptor antagonist with potent anticancer activity .
Inhibition of Growth of Cancer Cells
PD 176252 can inhibit the growth of cancer cells, but its low selectivity to cancer cells and normal cells limits its further application .
Mechanism of Action
Target of Action
PD 176252 is a non-peptide antagonist that primarily targets the Gastrin-Releasing Peptide Receptor (GRP-R, BB2) and the Neuromedin B Receptor (NMB-R, BB1) . These receptors are types of G-protein coupled receptors (GPCRs) that exert various biological effects by binding to gastrin-releasing peptide (GRP) .
Mode of Action
PD 176252 interacts with its targets (BB1 and BB2 receptors) by inhibiting their activity. The Ki values for human BB1 and BB2 receptors are 0.17 nM and 1.0 nM respectively . This interaction results in the inhibition of the proliferation of certain cancer cells .
Biochemical Pathways
The GRP/GRPR signaling pathway is involved in many human malignancies, such as lung, prostate, breast, colon, head and neck, and renal cell cancer and gastrointestinal carcinoid tumors . By acting as an antagonist to the GRP-R and NMB-R, PD 176252 can inhibit the signaling of these pathways, thereby potentially reducing the proliferation of cancer cells .
Result of Action
PD 176252 exhibits anti-proliferation activity against most cancers . It has been shown to inhibit the proliferation of rat C6 glioma cells and NCI-H1299 xenograft proliferation in nude mice .
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUWNLENRUDHR-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431389 | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-propanamide, N-((1-(5-methoxy-2-pyridinyl)cyclohexyl)methyl)-alpha-methyl-alpha-((((4-nitrophenyl)amino)carbonyl)amino)-, (alphaS)- | |
CAS RN |
204067-01-6 | |
Record name | PD-176252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 176252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-176252 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.